N-benzyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-benzyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with benzyl, dimethoxyphenyl, and trifluoromethyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as anilines and aryl ketones, under oxidative conditions using reagents like potassium persulfate (K₂S₂O₈) and dimethyl sulfoxide (DMSO) as a methine equivalent.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃), under catalytic conditions.
Attachment of the benzyl and dimethoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions, using appropriate benzyl and dimethoxyphenyl halides or sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, catalytic hydrogenation
Substitution: Halides, sulfonates, strong bases or acids
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, leading to downstream signaling effects that result in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Larotrectinib: A pyrazolo[1,5-a]pyrimidine derivative used as a low micromolar inhibitor of neutral sphingomyelinase 2 (nSMase2).
PDDC: A submicromolar nSMase2 inhibitor with a different core structure.
Uniqueness
N-benzyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzyl and dimethoxyphenyl groups contribute to its binding affinity and selectivity for molecular targets .
Properties
Molecular Formula |
C23H19F3N4O3 |
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Molecular Weight |
456.4 g/mol |
IUPAC Name |
N-benzyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H19F3N4O3/c1-32-18-9-8-15(10-19(18)33-2)17-11-20(23(24,25)26)30-21(29-17)16(13-28-30)22(31)27-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,27,31) |
InChI Key |
VCADBQPELPUETC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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